Cas no 1384653-67-1 (6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide)

6-Chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine-carboxamide core with chloro and methylpyridyl substituents. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The chloro group enhances electrophilic properties, facilitating further functionalization, while the methylpyridyl moiety may contribute to binding interactions in biological systems. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing more complex derivatives, particularly in drug discovery. The compound's stability under standard conditions ensures consistent handling and storage. Its purity and structural specificity are critical for reproducible results in research and development workflows.
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide structure
1384653-67-1 structure
Product name:6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
CAS No:1384653-67-1
MF:C12H10ClN3O
MW:247.680301189423
CID:5452157
PubChem ID:72114978

6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS017591495
    • EN300-13450629
    • 1384653-67-1
    • 6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
    • Z1295797301
    • 6-Chloro-N-(2-methyl-3-pyridinyl)-3-pyridinecarboxamide
    • Inchi: 1S/C12H10ClN3O/c1-8-10(3-2-6-14-8)16-12(17)9-4-5-11(13)15-7-9/h2-7H,1H3,(H,16,17)
    • InChI Key: VEVGNVUAAIRJCE-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=CC=C1C(NC1=CC=CN=C1C)=O

Computed Properties

  • Exact Mass: 247.0512396g/mol
  • Monoisotopic Mass: 247.0512396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.9Ų

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 329.3±42.0 °C(Predicted)
  • pka: 11.44±0.70(Predicted)

6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-13450629-5000mg
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90.0%
5000mg
$2235.0 2023-09-30
Enamine
EN300-13450629-500mg
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90.0%
500mg
$739.0 2023-09-30
Enamine
EN300-13450629-2500mg
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90.0%
2500mg
$1509.0 2023-09-30
Enamine
EN300-13450629-50mg
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90.0%
50mg
$647.0 2023-09-30
Enamine
EN300-13450629-0.05g
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90%
0.05g
$212.0 2023-07-10
Enamine
EN300-13450629-1000mg
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90.0%
1000mg
$770.0 2023-09-30
Enamine
EN300-13450629-100mg
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90.0%
100mg
$678.0 2023-09-30
Enamine
EN300-13450629-10000mg
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90.0%
10000mg
$3315.0 2023-09-30
Enamine
EN300-13450629-250mg
6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide
1384653-67-1 90.0%
250mg
$708.0 2023-09-30

Additional information on 6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide

Recent Advances in the Study of 6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide (CAS: 1384653-67-1)

6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide (CAS: 1384653-67-1) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of kinase inhibition and cancer therapy. This research brief aims to summarize the latest findings related to this compound and its implications for drug development.

The compound has been identified as a potent inhibitor of specific kinases, which play critical roles in cell signaling pathways associated with cancer progression. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity towards target kinases. These studies have revealed that 6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide exhibits a unique binding mode, which distinguishes it from other kinase inhibitors in its class.

In vitro and in vivo studies have demonstrated the compound's efficacy in suppressing tumor growth in various cancer models, including breast cancer and glioblastoma. Notably, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system malignancies. Recent preclinical trials have shown that the compound can synergize with existing chemotherapeutic agents, enhancing their antitumor effects while minimizing off-target toxicity.

Further investigations into the pharmacokinetics and pharmacodynamics of 6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide have provided insights into its metabolic stability and bioavailability. Researchers have also explored structural modifications to optimize its drug-like properties, leading to the development of derivatives with improved potency and reduced side effects. These advancements highlight the compound's potential as a lead candidate for further clinical development.

In conclusion, the latest research on 6-chloro-N-(2-methylpyridin-3-yl)pyridine-3-carboxamide (CAS: 1384653-67-1) underscores its significance in the field of oncology and kinase-targeted therapy. Continued exploration of its molecular mechanisms and therapeutic applications is expected to pave the way for novel treatment strategies in cancer and other diseases. Future studies should focus on advancing the compound through clinical trials to evaluate its safety and efficacy in human patients.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm